molecular formula C20H23N3O7S B11064646 methyl (2-{4,5-dimethoxy-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}ethyl)carbamate

methyl (2-{4,5-dimethoxy-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}ethyl)carbamate

Cat. No.: B11064646
M. Wt: 449.5 g/mol
InChI Key: FJGQCKTZUJGEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-{4,5-dimethoxy-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}ethyl)carbamate is a complex organic compound with a unique structure that includes a quinoxaline moiety, a sulfonyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-{4,5-dimethoxy-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}ethyl)carbamate typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone. This reaction is usually carried out in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the quinoxaline derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Carbamate Ester: The final step involves the reaction of the sulfonylated quinoxaline with methyl chloroformate in the presence of a base like triethylamine to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-{4,5-dimethoxy-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

Methyl (2-{4,5-dimethoxy-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound’s quinoxaline core is a pharmacophore in many biologically active molecules, making it a candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Materials Science: The compound’s unique structure allows it to be used in the design of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of methyl (2-{4,5-dimethoxy-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}ethyl)carbamate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoxaline core can intercalate with DNA, while the sulfonyl and carbamate groups can form covalent bonds with amino acid residues in proteins. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a quinoxaline core, sulfonyl group, and carbamate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23N3O7S

Molecular Weight

449.5 g/mol

IUPAC Name

methyl N-[2-[4,5-dimethoxy-2-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]ethyl]carbamate

InChI

InChI=1S/C20H23N3O7S/c1-28-16-10-13(8-9-21-20(25)30-3)18(11-17(16)29-2)31(26,27)23-12-19(24)22-14-6-4-5-7-15(14)23/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,25)(H,22,24)

InChI Key

FJGQCKTZUJGEJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCNC(=O)OC)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.